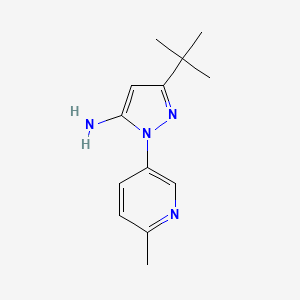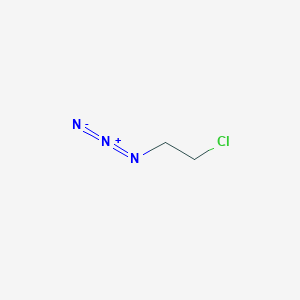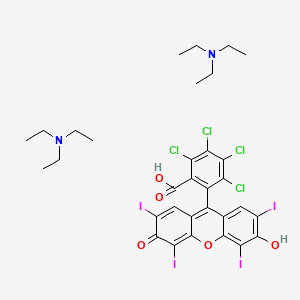![molecular formula C7H8ClN5S B1610238 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 339286-31-6](/img/structure/B1610238.png)
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Vue d'ensemble
Description
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell proliferation and apoptosis .
Mode of Action
This compound interacts with USP28, inhibiting its activity . The inhibition of USP28 leads to changes in the cellular processes that it regulates .
Biochemical Pathways
Upon inhibition of USP28, there is a downstream effect on the pathways that it regulates. One such pathway is the mitochondrial pathway . The compound induces apoptosis of cells probably through this pathway, accompanied with a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells, particularly cancer cells . This is achieved through the inhibition of USP28 and the subsequent effects on the mitochondrial pathway .
Analyse Biochimique
Biochemical Properties
Triazolopyrimidines are known to interact with various enzymes and proteins
Cellular Effects
Some triazolopyrimidine derivatives have shown antiproliferative activity against several cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of phase transfer catalysts to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The propylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of the corresponding thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted triazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding thiols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its propylthio group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propriétés
IUPAC Name |
7-chloro-5-propylsulfanyl-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5S/c1-2-3-14-7-9-5(8)4-6(10-7)12-13-11-4/h2-3H2,1H3,(H,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWQJACVMWFKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=NNN=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457286 | |
| Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339286-31-6 | |
| Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)


![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)







